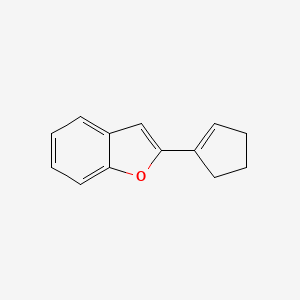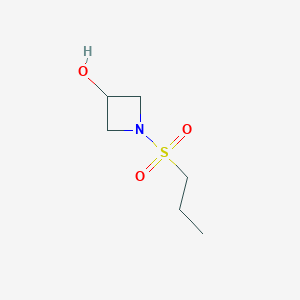
1-propylsulfonylazetidin-3-ol
Descripción general
Descripción
1-propylsulfonylazetidin-3-ol is a chemical compound that features a four-membered azetidine ring with a hydroxyl group and a propane-1-sulfonyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-propylsulfonylazetidin-3-ol typically involves the reaction of azetidine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-propylsulfonylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
1-propylsulfonylazetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-propylsulfonylazetidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanesulfonyl chloride: A precursor used in the synthesis of 1-propylsulfonylazetidin-3-ol.
Azetidine-3-ol: Lacks the sulfonyl group but shares the azetidine ring structure.
Propane-1-sulfonic acid: Contains the sulfonic acid group but lacks the azetidine ring.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H13NO3S |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
1-propylsulfonylazetidin-3-ol |
InChI |
InChI=1S/C6H13NO3S/c1-2-3-11(9,10)7-4-6(8)5-7/h6,8H,2-5H2,1H3 |
Clave InChI |
JGKHSFVGQGSOLK-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CC(C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
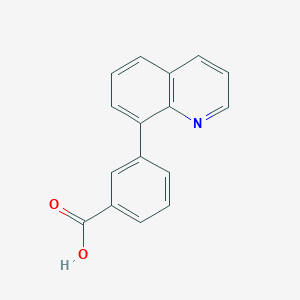
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8698353.png)
![4-[(4-Methoxy-2-methylphenyl)amino]butanenitrile](/img/structure/B8698358.png)
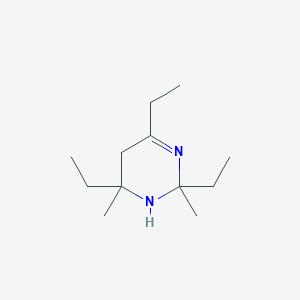
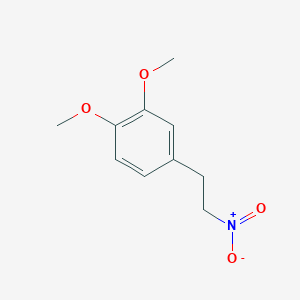
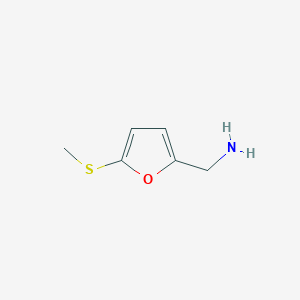
![8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine](/img/structure/B8698396.png)
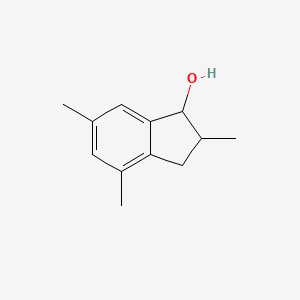
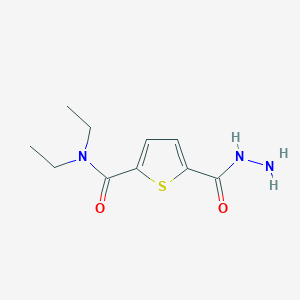
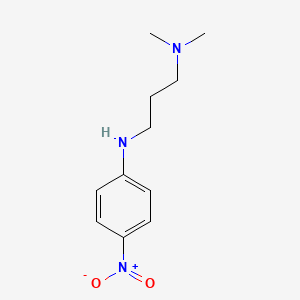
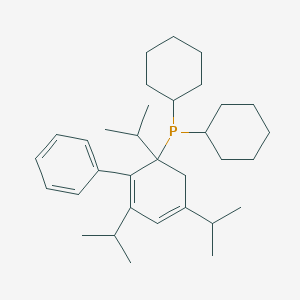
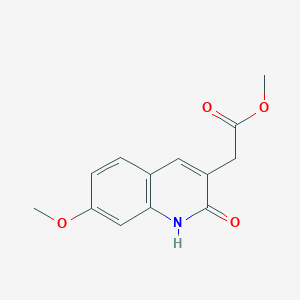
![1,3-dimethyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8698453.png)
